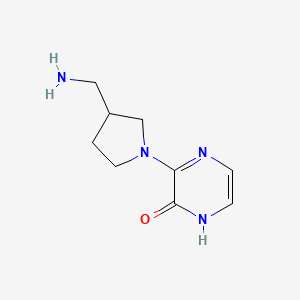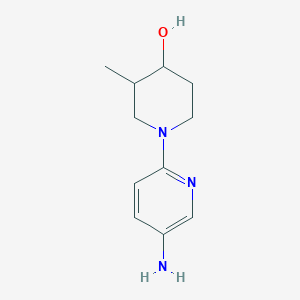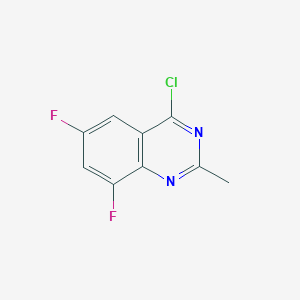
4-Chloro-6,8-difluoro-2-methylquinazoline
Übersicht
Beschreibung
4-Chloro-6,8-difluoro-2-methylquinazoline is a chemical compound with the molecular formula C9H5ClF2N2 . It is used for pharmaceutical testing .
Molecular Structure Analysis
The molecular structure of this compound consists of a quinazoline core, which is a bicyclic compound containing two nitrogen atoms in a six-membered ring fused to a benzene ring. This core is substituted at the 4-position with a chlorine atom, at the 6 and 8 positions with fluorine atoms, and at the 2-position with a methyl group .
Physical And Chemical Properties Analysis
This compound has a molecular weight of 196.61 . Other physical and chemical properties such as density, boiling point, vapor pressure, enthalpy of vaporization, flash point, index of refraction, molar refractivity, hydrogen bond acceptor and donor count, freely rotating bonds, rule of 5 violations, ACD/LogP, ACD/LogD, ACD/BCF, ACD/KOC, polar surface area, polarizability, surface tension, and molar volume are not specifically mentioned for this compound .
Wissenschaftliche Forschungsanwendungen
Anticancer Activity
The structural analogues of 4-Chloro-6,8-difluoro-2-methylquinazoline have been extensively studied for their potent anticancer properties. For example, a study on N-(4-methoxyphenyl)-N,2-dimethylquinazolin-4-amine, an analogue, highlighted its efficacy as a potent inducer of apoptosis, demonstrating excellent blood-brain barrier penetration and high efficacy in breast cancer models (Sirisoma et al., 2009). This suggests that modifications of the quinazoline core can lead to significant therapeutic potential in cancer treatment.
Crystallography and Material Science
Research on quinazoline derivatives also extends into the field of crystallography and material science, where their interactions and co-crystal formations with various acids have been explored. The hydrogen-bonded co-crystals of methylquinoline with chloro-nitrobenzoic acids have been studied for their structural properties, providing insights into molecular interactions and design principles for new materials (Gotoh & Ishida, 2020). Such studies are crucial for developing new compounds with tailored properties for applications in material science and engineering.
Antimicrobial and Antifungal Activities
Quinazoline derivatives, including those structurally related to this compound, have been investigated for their antimicrobial and antifungal activities. Research has shown that compounds like 4-chloro-6-methylquinoline-2(1H)-one and its isomers possess significant antibacterial and antifungal properties, suggesting their potential as novel antimicrobial agents (Murugavel et al., 2018). The exploration of these compounds can lead to the development of new treatments for infectious diseases.
Wirkmechanismus
Safety and Hazards
Eigenschaften
IUPAC Name |
4-chloro-6,8-difluoro-2-methylquinazoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5ClF2N2/c1-4-13-8-6(9(10)14-4)2-5(11)3-7(8)12/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONIVSWPNCAYDQY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=C(C=C2F)F)C(=N1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5ClF2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



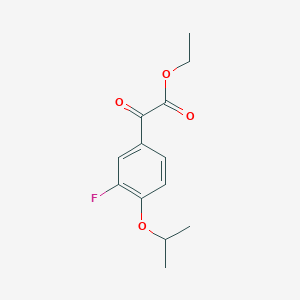

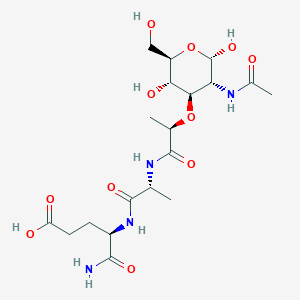
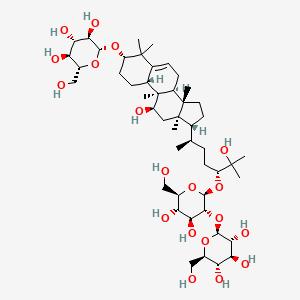

![1-[(1-methyl-1H-pyrrol-2-yl)methyl]pyrrolidin-3-amine](/img/structure/B1475303.png)
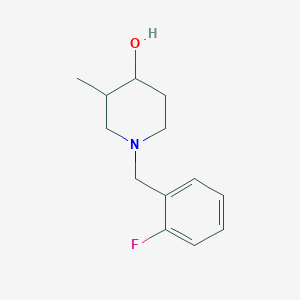

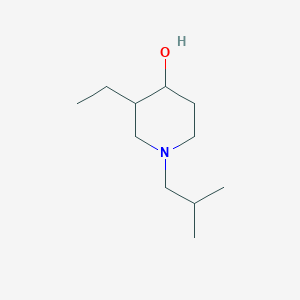
![Diethyl [(2,6-dimethylphenyl)methyl]phosphonate](/img/structure/B1475311.png)


